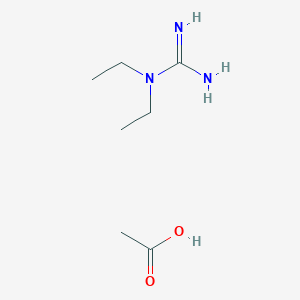![molecular formula C11H10N2O2S B1393236 4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]- CAS No. 165682-78-0](/img/structure/B1393236.png)
4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-
Overview
Description
“4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” is a compound with the empirical formula C4H4N2O2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .
Molecular Structure Analysis
The molecular structure of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” can be represented by the SMILES string Nc1nc(cs1)C(O)=O .
Chemical Reactions Analysis
The chemical reactions involving “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” have been studied extensively. For instance, it has been used in the synthesis of diverse range of heterocyclic analogues .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” include its empirical formula C4H4N2O2S, and a molecular weight of 144.15 .
Scientific Research Applications
Organic Synthesis and Protein Mimicry
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to the requested compound, have emerged as a novel class of constrained heterocyclic γ-amino acids. These compounds are significant for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins, due to their rigid thiazole ring structure. A versatile chemical route has been developed for synthesizing these ATCs, offering a method to introduce a wide variety of lateral chains, enhancing their utility in designing protein mimetics and peptidomimetics (Mathieu et al., 2015).
Antimicrobial Applications
Compounds derived from 2-amino-1,3-thiazole-4-carboxylic acid show promising antimicrobial properties. For instance, novel derivatives have been synthesized and demonstrated good fungicidal activity against several fungi and virus control, indicating a new strategy for combating these pathogens (Fengyun et al., 2015). This showcases the potential of thiazolecarboxylic acid derivatives in developing new antimicrobial agents.
Corrosion Inhibition
2-Amino-4-methyl-thiazole, a compound within the same chemical family, has been evaluated as a corrosion inhibitor for mild steel in acidic solutions. The study highlights its strong adsorption and barrier film formation on the metal surface, protecting it from corrosion. This indicates the potential utility of thiazole derivatives in industrial applications to prevent metal degradation (Yüce et al., 2014).
Photophysical Properties
Research into the photophysical properties of thiazoles with sulfur-containing functional groups has provided insights into their utility in material sciences, sensing applications, and biomolecular sciences. Thiazoles, especially those modified at specific positions with sulfur-containing groups, show interesting photophysical behaviors that can be exploited in fluorescent molecule development and sensor technologies (Murai et al., 2018).
Safety And Hazards
Future Directions
The future directions of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” research could involve further exploration of its therapeutic roles. Given its promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents , there is potential for more in-depth studies and applications in medicinal chemistry.
properties
IUPAC Name |
2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIECVIMOUUVYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)
![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)




